molecular formula C8H5N3S B579783 1H-[1,3]Thiazolo[4,5-G]indazole CAS No. 19546-90-8

1H-[1,3]Thiazolo[4,5-G]indazole

Cat. No. B579783
CAS RN: 19546-90-8
M. Wt: 175.209
InChI Key: XDRZGOWOPPYMAI-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic compound. They consist of a fusion of benzene and pyrazole . Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The structure and properties of indazoles have been studied using methods such as crystallography, NMR, and theoretical calculations .


Chemical Reactions Analysis

Various synthetic approaches to indazoles have been developed, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Future Directions

The future directions for research on indazoles likely involve further exploration of their medicinal applications and the development of more efficient synthesis methods .

properties

IUPAC Name

1H-pyrazolo[4,3-g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRZGOWOPPYMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663364
Record name 1H-[1,3]Thiazolo[4,5-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-[1,3]Thiazolo[4,5-G]indazole

CAS RN

19546-90-8
Record name 1H-[1,3]Thiazolo[4,5-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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